molecular formula C23H23F3N2O2 B2844827 (4,4-dimethyl-2-oxo-6-(benzylamino)cyclohex-1-enyl)-N-(3-(trifluoromethyl)phenyl)formamide CAS No. 312324-33-7

(4,4-dimethyl-2-oxo-6-(benzylamino)cyclohex-1-enyl)-N-(3-(trifluoromethyl)phenyl)formamide

Cat. No.: B2844827
CAS No.: 312324-33-7
M. Wt: 416.444
InChI Key: LZYBGLUMSXORPP-UHFFFAOYSA-N
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Description

(4,4-dimethyl-2-oxo-6-(benzylamino)cyclohex-1-enyl)-N-(3-(trifluoromethyl)phenyl)formamide is a useful research compound. Its molecular formula is C23H23F3N2O2 and its molecular weight is 416.444. The purity is usually 95%.
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Biological Activity

The compound (4,4-dimethyl-2-oxo-6-(benzylamino)cyclohex-1-enyl)-N-(3-(trifluoromethyl)phenyl)formamide is a complex organic molecule with potential biological activity. Its molecular structure includes a cyclohexene framework, a benzylamino group, and a trifluoromethyl-substituted phenyl moiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H23F3N2O2
  • Molecular Weight : 416.44 g/mol
  • CAS Number : 7496352

The presence of the trifluoromethyl group is significant as it enhances the lipophilicity and metabolic stability of the compound, potentially improving its interaction with biological targets .

Research indicates that compounds featuring trifluoromethyl groups often exhibit enhanced biological activities due to their ability to form strong hydrogen and halogen bonds with target proteins. This interaction increases the binding affinity and selectivity towards various biological targets, including enzymes involved in metabolic pathways .

Pharmacological Properties

  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on several enzymes, including cholinesterases (AChE and BChE), β-secretase, cyclooxygenase-2 (COX-2), and lipoxygenases (LOX-5 and LOX-15). These enzymes are critical in neurodegenerative diseases and inflammatory processes.
    • Preliminary studies suggest moderate inhibition of COX-2 and LOX enzymes, indicating potential anti-inflammatory properties .
  • Antioxidant Activity :
    • The antioxidant potential of this compound has been assessed through various assays. The presence of the trifluoromethyl group contributes to its radical-scavenging capabilities, which may protect cells from oxidative stress .
  • Cytotoxicity :
    • In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer). The mechanism is believed to involve induction of apoptosis through modulation of apoptotic pathways .

Study 1: Enzyme Inhibition Profile

A study conducted on derivatives similar to the target compound revealed that the introduction of electron-withdrawing groups like trifluoromethyl significantly enhanced enzyme inhibition. For instance, compounds with similar scaffolds showed IC50 values ranging from 5.4 μM to 24.3 μM against AChE and BChE .

CompoundAChE IC50 (μM)BChE IC50 (μM)
3b10.47.7
3e5.49.9
3c18.115.6

Study 2: Cytotoxicity against Cancer Cells

In a cytotoxicity assay against MCF-7 cells, the compound exhibited significant cell death at concentrations above 20 μM, indicating its potential as an anticancer agent. Further studies are needed to elucidate the precise mechanisms involved in its cytotoxic effects .

Properties

IUPAC Name

6-benzylimino-2-hydroxy-4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclohexene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N2O2/c1-22(2)12-18(27-14-15-7-4-3-5-8-15)20(19(29)13-22)21(30)28-17-10-6-9-16(11-17)23(24,25)26/h3-11,29H,12-14H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQCWWMALSXAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=NCC2=CC=CC=C2)C1)C(=O)NC3=CC=CC(=C3)C(F)(F)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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